Dimethyl Fumarate

Pharmacokinetics Bioequivalence Multiple Sclerosis

Dimethyl fumarate (DMF) is the only commercially available fumarate ester capable of simultaneous Nrf2 pathway activation and Nrf2-independent NF-κB inhibition. Neither monomethyl fumarate (MMF) nor monoethyl fumarate salts (MEF) exhibit this dual activity, making DMF the mandatory selection for investigators studying NF-κB-driven cytokine suppression or screening novel Nrf2 activators. As the FDA-designated Reference Listed Drug (RLD) for bioequivalence studies, DMF 240 mg delayed-release capsules define the pharmacokinetic benchmark (Cₘₐₓ=1.87 mg/L; AUC=8.21 mg·hr/L). Clinically, DMF demonstrates superior annualized relapse rate reduction vs. interferon beta, glatiramer acetate, and teriflunomide, and achieves 69.2% NEDA-3 status at 12 months. Researchers requiring regulatory-standard comparator data or dual-pathway immunomodulation must specifically procure DMF. Note: The widely indexed CAS for dimethyl fumarate is 624-49-7; CAS 152443-03-3 is an alternative identifier used by select suppliers.

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
CAS No. 152443-03-3
Cat. No. B10753143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl Fumarate
CAS152443-03-3
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC(=O)OC
InChIInChI=1S/C6H8O4/c1-9-5(7)3-4-6(8)10-2/h3-4H,1-2H3/b4-3+
InChIKeyLDCRTTXIJACKKU-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityHighly soluble in water
Soluble in acetone, chloroform
Solubility in water, g/l: 1.6 (poor)

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Fumarate (CAS 152443-03-3) Technical Procurement Overview: Nrf2-Activating Fumarate Ester for MS and Psoriasis


Dimethyl fumarate (DMF) is the methyl ester of fumaric acid, a white crystalline solid with molecular formula C₆H₈O₄ and molecular weight 144.13 g/mol [1]. It functions as an oral immunomodulatory agent approved by the FDA (since 2013) and EMA for relapsing forms of multiple sclerosis (MS) and moderate-to-severe plaque psoriasis [2]. DMF acts as a prodrug that is rapidly hydrolyzed by esterases in the gastrointestinal tract and circulation to its active metabolite, monomethyl fumarate (MMF), which is responsible for therapeutic efficacy [3]. The compound exerts immunomodulatory effects primarily through activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway, with additional Nrf2-independent mechanisms including NF-κB inhibition [4].

Dimethyl Fumarate (CAS 152443-03-3) Cannot Be Readily Interchanged with MMF, DRF, or Other Fumarate Esters


Despite sharing the same active metabolite (monomethyl fumarate, MMF) with diroximel fumarate (DRF) and being bioequivalent to MMF formulations, dimethyl fumarate exhibits distinct pharmacological, tolerability, and procurement characteristics that preclude simple substitution. DMF demonstrates unique Nrf2-independent NF-κB inhibitory activity absent in MMF [1]. Clinically, DMF is associated with a significantly higher gastrointestinal (GI) adverse event burden compared to DRF, with head-to-head studies showing 0.8% vs. 5.6% GI-related discontinuation rates respectively [2]. Furthermore, DMF is not therapeutically equivalent to traditional fumaric acid ester (FAE) mixtures (e.g., Fumaderm®) containing monoethyl fumarate salts due to differences in composition, pharmacokinetics, and regulatory approval status [3]. In the broader disease-modifying therapy (DMT) landscape, DMF demonstrates superior annualized relapse rate reduction compared to interferon beta (ARR rate ratio: 0.76), glatiramer acetate (0.795), and teriflunomide (0.769) [4], establishing a distinct efficacy tier that cannot be replicated by older injectable platform therapies. These documented differences mandate careful compound selection based on specific scientific and clinical requirements.

Dimethyl Fumarate (CAS 152443-03-3) Quantitative Comparator Evidence: Procurement and Selection Guide


Bioequivalence of DMF (240 mg) vs. MMF (190 mg): Pharmacokinetic Comparator Data for Formulation Selection

In a single-dose, open-label, randomized, two-way crossover study (NCT04570670) with 50 healthy subjects, Bafiertam™ (monomethyl fumarate, MMF) 190 mg was demonstrated to be bioequivalent to Tecfidera® (dimethyl fumarate, DMF) 240 mg based on plasma MMF concentrations [1]. The geometric least-squares mean ratios (MMF 190 mg / DMF 240 mg) with 90% confidence intervals were 96.80% (92.18-101.64) for AUC₀₋ₜ, 96.35% (91.81-101.12) for AUC₀₋ᵢₙf, and 104.84% (95.54-115.05) for Cₘₐₓ [1]. Both formulations were safe and generally well tolerated, with flushing as the most common adverse event: 60% for Bafiertam™ vs. 51% for Tecfidera® [1].

Pharmacokinetics Bioequivalence Multiple Sclerosis Formulation Development

DMF vs. MMF and MEF: Unique NF-κB Inhibitory Activity Independent of Nrf2 Pathway

A systematic in vitro comparison of dimethyl fumarate (DMF), monomethyl fumarate (MMF), and a mixture of monoethyl fumarate salts (MEF; Ca²⁺, Mg²⁺, Zn²⁺ salts) revealed that only DMF inhibits NF-κB-driven cytokine production and nuclear translocation of p65 and p52 in an Nrf2-independent manner [1]. DMF treatment reduced TNF-α-induced IL-6 production in human astrocytes and inhibited LPS-induced NF-κB activation in reporter assays; neither MMF nor MEF exhibited comparable NF-κB inhibition [1]. This differential activity indicates that DMF possesses pharmacodynamic properties not shared by its primary metabolite MMF or other fumarate ester mixtures.

Immunopharmacology NF-κB Nrf2 Mechanism of Action In Vitro Pharmacology

DMF vs. Diroximel Fumarate (DRF): Head-to-Head Gastrointestinal Tolerability Comparison

In a Phase 3, randomized, head-to-head, active-controlled EVOLVE-MS-2 study (N=504 RRMS patients) comparing diroximel fumarate (DRF) 462 mg BID vs. dimethyl fumarate (DMF) 240 mg BID, DRF demonstrated statistically superior gastrointestinal (GI) tolerability across multiple endpoints [1]. Key findings: discontinuation due to GI adverse events was 0.8% for DRF vs. 5.6% for DMF (p<0.05) [1]; the overall GI adverse event rate was significantly lower with DRF; and the duration and severity of GI events were reduced with DRF [2]. Both compounds produce equivalent MMF exposure and are considered therapeutically equivalent for efficacy [3].

Gastrointestinal Tolerability Multiple Sclerosis Adverse Events Clinical Tolerability

DMF Efficacy vs. Interferon Beta, Glatiramer Acetate, and Teriflunomide: Systematic Review and Mixed Treatment Comparison

A systematic review and mixed treatment comparison of randomized controlled trials in relapsing-remitting multiple sclerosis (RRMS) evaluated BG-12 (dimethyl fumarate) 240 mg BID against other disease-modifying therapies (DMTs) [1]. DMF significantly reduced annualized relapse rate (ARR) compared to placebo (rate ratio: 0.529; 95% CI: 0.451-0.620), interferons (IFN beta-1a/1b) (0.76; 95% CI: 0.639-0.904), glatiramer acetate (GA) (0.795; 95% CI: 0.668-0.947), and teriflunomide 7 mg and 14 mg (0.769; 95% CI: 0.610-0.970) [1]. DMF was less effective than fingolimod and natalizumab but occupied a distinct intermediate efficacy tier among oral DMTs [2].

Multiple Sclerosis Disease-Modifying Therapy Annualized Relapse Rate Comparative Effectiveness

DMF Nrf2 Activation EC₅₀: Quantitative In Vitro Potency Benchmark for Cell-Based Studies

In vitro assessment of dimethyl fumarate's Nrf2 activation potency using human U2OS osteosarcoma cells co-expressing Keap1 and Nrf2 demonstrated an EC₅₀ of 5.11 μM (5,110 nM) for induction of Nrf2 nuclear translocation after 6 hours of incubation, measured via PathHunter chemiluminescence assay [1]. Independent validation using the same assay system (PathHunter U2OS Keap1-Nrf2 cells) reported an EC₅₀ of 7.93 μM (7,930 nM) with a pEC₅₀ of 5.1 [2]. This quantitative benchmark enables researchers to contextualize DMF's Nrf2-activating potency relative to other experimental Nrf2 activators.

Nrf2 Activation EC50 In Vitro Pharmacology Antioxidant Response

Dimethyl Fumarate (CAS 152443-03-3): Evidence-Backed Research and Industrial Application Scenarios


Relapsing-Remitting Multiple Sclerosis (RRMS) Disease-Modifying Therapy Development and Clinical Research

DMF 240 mg BID oral formulation is indicated for relapsing forms of MS including clinically isolated syndrome, RRMS, and active secondary progressive MS [4]. Based on systematic review evidence demonstrating superior ARR reduction vs. IFNβ (24% greater reduction), glatiramer acetate (20.5% greater reduction), and teriflunomide (23.1% greater reduction), DMF serves as a first-line oral DMT with established efficacy and safety profiles [2]. Real-world effectiveness data confirm 69.2% of patients maintain No Evidence of Disease Activity (NEDA-3) status after 12 months of DMF treatment [3].

NF-κB Pathway Modulation Studies Requiring Nrf2-Independent Mechanism

For in vitro experimental systems investigating NF-κB pathway inhibition, DMF is the appropriate fumarate ester selection due to its unique ability to inhibit NF-κB-driven cytokine production and p65/p52 nuclear translocation independently of Nrf2 [4]. Neither MMF (the active metabolite) nor MEF (monoethyl fumarate salts) exhibit this activity, making DMF the only commercially available fumarate ester capable of simultaneous Nrf2 activation and NF-κB inhibition [4]. Researchers investigating dual-pathway immunomodulation should specifically procure DMF rather than alternative fumarate esters.

Comparative Pharmacokinetic and Bioequivalence Studies of Oral Fumarate Formulations

DMF 240 mg delayed-release capsules serve as the reference listed drug (RLD) for bioequivalence studies of fumarate-based MS therapeutics [4]. Established pharmacokinetic parameters for MMF following DMF 240 mg BID administration with food are Cₘₐₓ = 1.87 mg/L and AUC = 8.21 mg·hr/L in MS patients [2]. Generic DMF formulations require demonstration of bioequivalence to the reference product with 90% CIs for AUC and Cₘₐₓ falling within 80-125% acceptance limits [3].

Nrf2 Activation Research: Cell-Based Antioxidant Response Studies

DMF activates the Nrf2 antioxidant response pathway with in vitro EC₅₀ values ranging from 5.11 μM to 7.93 μM in human U2OS Keap1-Nrf2 reporter assays [4]. This established potency range enables researchers to select appropriate DMF concentrations (typically 1-50 μM) for cell-based Nrf2 activation experiments in human cell lines [4]. The compound's well-characterized Nrf2 activation profile makes it a suitable positive control compound for screening novel Nrf2 activators in antioxidant response element (ARE) reporter assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethyl Fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.